
(Dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dichloromethane is primarily produced by the chlorination of methane. This process involves treating methane or chloromethane with chlorine gas at temperatures ranging from 400 to 500°C . The reaction produces a mixture of chlorinated products, including dichloromethane, which are then separated by distillation .
Chemical Reactions Analysis
Dichloromethane undergoes several types of chemical reactions, including:
Oxidation: Dichloromethane can be oxidized to form dichloroacetic acid.
Reduction: It can be reduced to form methane and hydrochloric acid.
Substitution: Dichloromethane can undergo nucleophilic substitution reactions to form various chlorinated compounds.
Common reagents used in these reactions include chlorine gas for chlorination, and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dichloromethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in the synthesis of various organic compounds and in chromatography.
Biology: Dichloromethane is used in the extraction of bioactive compounds from natural sources.
Medicine: It is used as a solvent in the pharmaceutical industry for the production of drugs.
Industry: Dichloromethane is used in the manufacturing of electronics, as a degreasing agent, and in the production of polyurethane foams
Mechanism of Action
The mechanism of action of dichloromethane involves its ability to act as a solvent, dissolving various organic compounds. It can also undergo metabolic conversion to carbon monoxide, which can bind to hemoglobin and reduce the oxygen-carrying capacity of blood . Dichloromethane’s effects are primarily due to its interaction with cellular membranes and proteins, leading to changes in cellular function .
Comparison with Similar Compounds
Dichloromethane can be compared with other chlorinated methanes, such as:
Chloromethane (CH₃Cl): Less volatile and less toxic than dichloromethane.
Chloroform (CHCl₃): More toxic and has a higher boiling point than dichloromethane.
Carbon tetrachloride (CCl₄): Highly toxic and used primarily as a solvent and in fire extinguishers.
Dichloromethane is unique due to its balance of volatility, solvency, and relatively lower toxicity compared to other chlorinated methanes .
Properties
Molecular Formula |
CH3Cl2O3PS-2 |
|---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
(dichloro-λ4-sulfanylidene)-methoxy-dioxido-λ5-phosphane |
InChI |
InChI=1S/CH3Cl2O3PS/c1-6-7(4,5)8(2)3/h1H3/q-2 |
InChI Key |
UMEIDSQBORWGLH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S(Cl)Cl)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11748198.png)
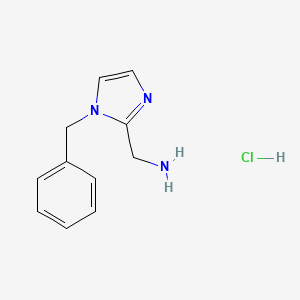
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11748211.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748218.png)
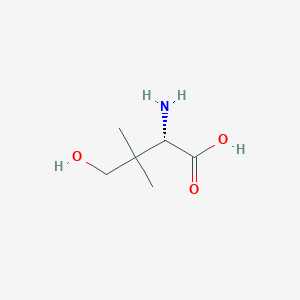
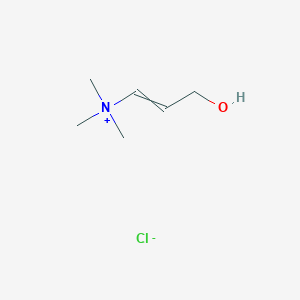
![2-(4-{[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748226.png)
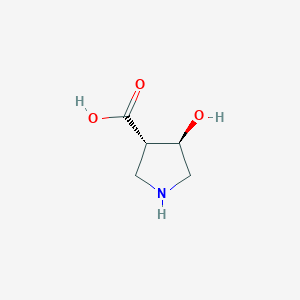
![[2-(diethylamino)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748236.png)
![4-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11748244.png)
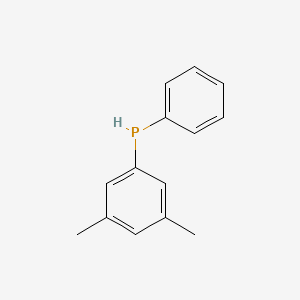
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748252.png)
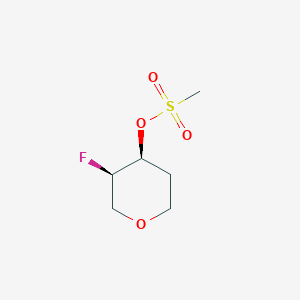
![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748273.png)
